An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-isopropoxypyridine
An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-isopropoxypyridine
Foreword: Navigating the Landscape of a Novel Compound
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide is dedicated to a compound of emerging interest: 5-Fluoro-2-isopropoxypyridine. As a molecule not yet extensively documented in publicly available databases, this whitepaper serves as a predictive and methodological resource. By leveraging data from structurally analogous compounds and outlining established principles of physical chemistry, we aim to provide a robust framework for understanding and empirically determining the physical properties of 5-Fluoro-2-isopropoxypyridine. Our approach is grounded in scientific integrity, providing not just data, but the rationale behind the estimations and the experimental pathways to their verification.
Molecular Identity and Structural Characteristics
To understand the physical properties of 5-Fluoro-2-isopropoxypyridine, we must first dissect its molecular architecture. The compound consists of a pyridine ring, a heterocyclic aromatic system, substituted with a fluorine atom at the 5-position and an isopropoxy group at the 2-position.
Chemical Structure:
Figure 1: Chemical structure of 5-Fluoro-2-isopropoxypyridine.
Key Structural Features and Their Predicted Influence:
-
Pyridine Ring: The aromatic, electron-deficient nature of the pyridine ring is a primary determinant of the molecule's polarity and intermolecular interactions.
-
Fluorine at C5: The high electronegativity of the fluorine atom will induce a dipole moment and can participate in hydrogen bonding as an acceptor. This substitution is also known to modulate the metabolic stability and lipophilicity of drug candidates.
-
Isopropoxy Group at C2: This bulky, non-polar alkyl ether group will influence the molecule's steric profile, potentially hindering close packing in the solid state and affecting its solubility in polar solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FNO | Calculated |
| Molecular Weight | 155.17 g/mol | Calculated |
| CAS Number | Not assigned | - |
Predicted Physical Properties: An Analog-Based Approach
In the absence of direct experimental data for 5-Fluoro-2-isopropoxypyridine, we can project its physical properties by examining structurally related compounds. This comparative analysis provides a scientifically grounded estimation.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 5-Fluoro-2-methylpyridine | 111.12 | - | 114.7 @ 760 mmHg[1] | 1.077[1] |
| 2-Fluoropyridine | 97.09 | - | - | - |
| 2-Amino-5-fluoropyridine | 112.11 | 93-97 | - | - |
| 2-Propylpyridine | 121.18 | 2 | 169-171 @ 760 mmHg | 0.907-0.917 |
| 2-Chloro-5-fluoropyridine | 131.54 | - | - | - |
| 5-Fluoro-2-nitropyridine | 142.09 | Solid | - | - |
| 5-Fluoro-2-isopropoxypyridine (Predicted) | 155.17 | Liquid at RT | ~180-200 | ~1.1 |
Analysis and Prediction:
-
Physical State: Given that the smaller analogue, 5-fluoro-2-methylpyridine, is a liquid with a boiling point of 114.7 °C, and considering the larger, more complex isopropoxy group, it is highly probable that 5-Fluoro-2-isopropoxypyridine is a liquid at room temperature. The isopropoxy group may disrupt crystal lattice formation, favoring a liquid state.
-
Boiling Point: The boiling point is expected to be significantly higher than that of 5-fluoro-2-methylpyridine due to the increased molecular weight and van der Waals forces associated with the isopropoxy group. A reasonable estimate, based on the trend observed with increasing alkyl chain length in similar series, would be in the range of 180-200 °C at atmospheric pressure .
-
Density: The density is anticipated to be slightly greater than that of water, a common trait for many fluorinated organic compounds. An estimated value of approximately 1.1 g/cm³ is proposed, aligning with the density of 5-fluoro-2-methylpyridine (1.077 g/cm³).
-
Solubility:
-
In Water: The presence of the polar pyridine nitrogen and the fluorine atom may impart some water solubility. However, the non-polar isopropoxy group will counteract this. Therefore, slight to moderate solubility in water is expected.
-
In Organic Solvents: High solubility is predicted in a wide range of common organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether, THF), based on the "like dissolves like" principle.
-
Synthesis Considerations: The Williamson Ether Approach
A plausible and widely utilized method for the synthesis of 5-Fluoro-2-isopropoxypyridine is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Proposed Synthetic Route:
Figure 2: Proposed synthesis of 5-Fluoro-2-isopropoxypyridine.
This synthetic pathway is advantageous due to the commercial availability of the starting materials, 2-chloro-5-fluoropyridine and sodium isopropoxide. The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, to facilitate the SNAr (Nucleophilic Aromatic Substitution) mechanism.
Experimental Determination of Physical Properties: A Methodological Guide
For a novel compound, empirical determination of its physical properties is paramount. Below are standard, reliable protocols for characterizing a liquid sample, such as the predicted state of 5-Fluoro-2-isopropoxypyridine.
Workflow for Physical Property Determination:
Figure 3: Experimental workflow for physical property characterization.
Melting Point (Freezing Point) Determination
For a substance that is liquid at room temperature, the melting point is more accurately described as the freezing point.
Protocol: Cooling Curve Method
-
Sample Preparation: Place a small, pure sample (1-2 mL) of 5-Fluoro-2-isopropoxypyridine into a test tube.
-
Apparatus Setup: Insert a calibrated thermometer or temperature probe into the center of the liquid.
-
Cooling: Immerse the test tube in a cooling bath (e.g., an ice-salt mixture or a cryocooler).
-
Data Acquisition: Record the temperature at regular intervals (e.g., every 30 seconds) as the liquid cools and solidifies.
-
Analysis: Plot temperature versus time. The freezing point is the temperature at which the cooling curve plateaus, indicating the phase transition from liquid to solid.
Boiling Point Determination
Protocol: Thiele Tube Method
-
Sample Preparation: Place a small amount of the liquid (0.5-1 mL) into a small test tube.
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil.
-
Heating: Gently heat the side arm of the Thiele tube. Observe for a steady stream of bubbles emerging from the capillary tube.
-
Cooling and Observation: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Determination
Protocol: Pycnometer Method
-
Mass of Empty Pycnometer: Accurately weigh a clean, dry pycnometer.
-
Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it.
-
Mass of Pycnometer with Sample: Empty and dry the pycnometer, then fill it with 5-Fluoro-2-isopropoxypyridine and weigh it.
-
Calculation: The density of the sample is calculated using the following formula: Density_sample = (Mass_sample / Mass_water) * Density_water
Solubility Determination
Protocol: Qualitative Assessment
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, toluene, hexane).
-
Sample Addition: To a small test tube containing a known volume of the solvent (e.g., 1 mL), add a small, measured amount of 5-Fluoro-2-isopropoxypyridine (e.g., 10 mg).
-
Observation: Vigorously mix the contents and observe for dissolution. If the sample dissolves, continue adding small, known quantities until saturation is reached.
-
Classification: Classify the solubility as:
-
Soluble: > 30 mg/mL
-
Slightly Soluble: 1-30 mg/mL
-
Insoluble: < 1 mg/mL
-
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of the physical properties of 5-Fluoro-2-isopropoxypyridine. Based on the analysis of structurally related compounds, it is anticipated to be a liquid at room temperature with a boiling point in the range of 180-200 °C, a density of approximately 1.1 g/cm³, and slight to moderate solubility in water.
The true value of this guide lies not only in these estimations but also in the detailed experimental protocols provided. For researchers venturing into the synthesis and application of this novel compound, these methodologies offer a clear and reliable path to empirical characterization. As 5-Fluoro-2-isopropoxypyridine and its derivatives are explored, particularly within the context of medicinal chemistry and materials science, the data generated from these fundamental physical property measurements will be invaluable for process development, formulation, and understanding its structure-activity relationships.
References
-
Alfa Chemistry. 5-Fluoro-2-methylpyridine. [Link]
-
PubChem. 2-Fluoropyridine. [Link]
-
PubChem. 2-Propylpyridine. [Link]
-
PubChem. 2-Chloro-5-fluoropyridine. [Link]
-
PubChem. 5-Fluoro-2-nitropyridine. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
American Chemical Society. Lesson 3.3: Density of Water. [Link]
-
SALTISE. Organic Chemistry: Introduction to Solubility. [Link]
